

Ethyl Heptadecanoate (CAS 14010-23-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl heptadecanoate

Cat. No.: B153879

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl Heptadecanoate** (CAS 14010-23-2), a saturated fatty acid ethyl ester. This document covers its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its use in research and development.

Physicochemical Properties

Ethyl heptadecanoate is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. It is also known as ethyl margarate.^[1] Its properties make it useful in various applications, including as a flavoring agent, a component in cosmetics, and as a standard in analytical chemistry.^[1]

Property	Value	Reference
CAS Number	14010-23-2	[2]
Molecular Formula	C ₁₉ H ₃₈ O ₂	[2]
Molecular Weight	298.50 g/mol	[2]
Appearance	White or colorless to almost white powder or lump	
Melting Point	27 - 29 °C	
Boiling Point	199 - 201 °C at 10 mmHg	
Purity	≥ 97% (GC)	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl Heptadecanoate**.

Mass Spectrometry

The mass spectrum of **Ethyl Heptadecanoate** provides key information for its identification, particularly in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Ion Type	m/z	Description
Molecular Ion (M ⁺)	298.5	Corresponds to the molecular weight of the compound.
Key Fragments	88, 101	Characteristic fragments for fatty acid ethyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for **Ethyl Heptadecanoate** is not readily available, the expected chemical shifts for a long-chain fatty acid ethyl ester in ¹H NMR are well-established.

Proton Environment	Typical Chemical Shift (δ , ppm)	Multiplicity
CH ₃ (of ethyl group)	~1.25	Triplet
CH ₂ (of ethyl group)	~4.12	Quartet
α -CH ₂ (adjacent to C=O)	~2.28	Triplet
β -CH ₂	~1.62	Multiplet
-(CH ₂) _n - (bulk methylene)	~1.2-1.4	Multiplet
Terminal CH ₃	~0.88	Triplet

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl Heptadecanoate** will exhibit characteristic absorption bands for an aliphatic ester.

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O Stretch	1750-1735	Strong absorption, characteristic of the ester carbonyl group.
C-O Stretch	1300-1000	Strong absorption, characteristic of the ester C-O bond.
C-H Stretch (alkane)	2960-2850	Strong and sharp absorptions from the long alkyl chain.
C-H Bend (alkane)	1470-1450	Bending vibrations of the CH ₂ and CH ₃ groups.

Synthesis of Ethyl Heptadecanoate

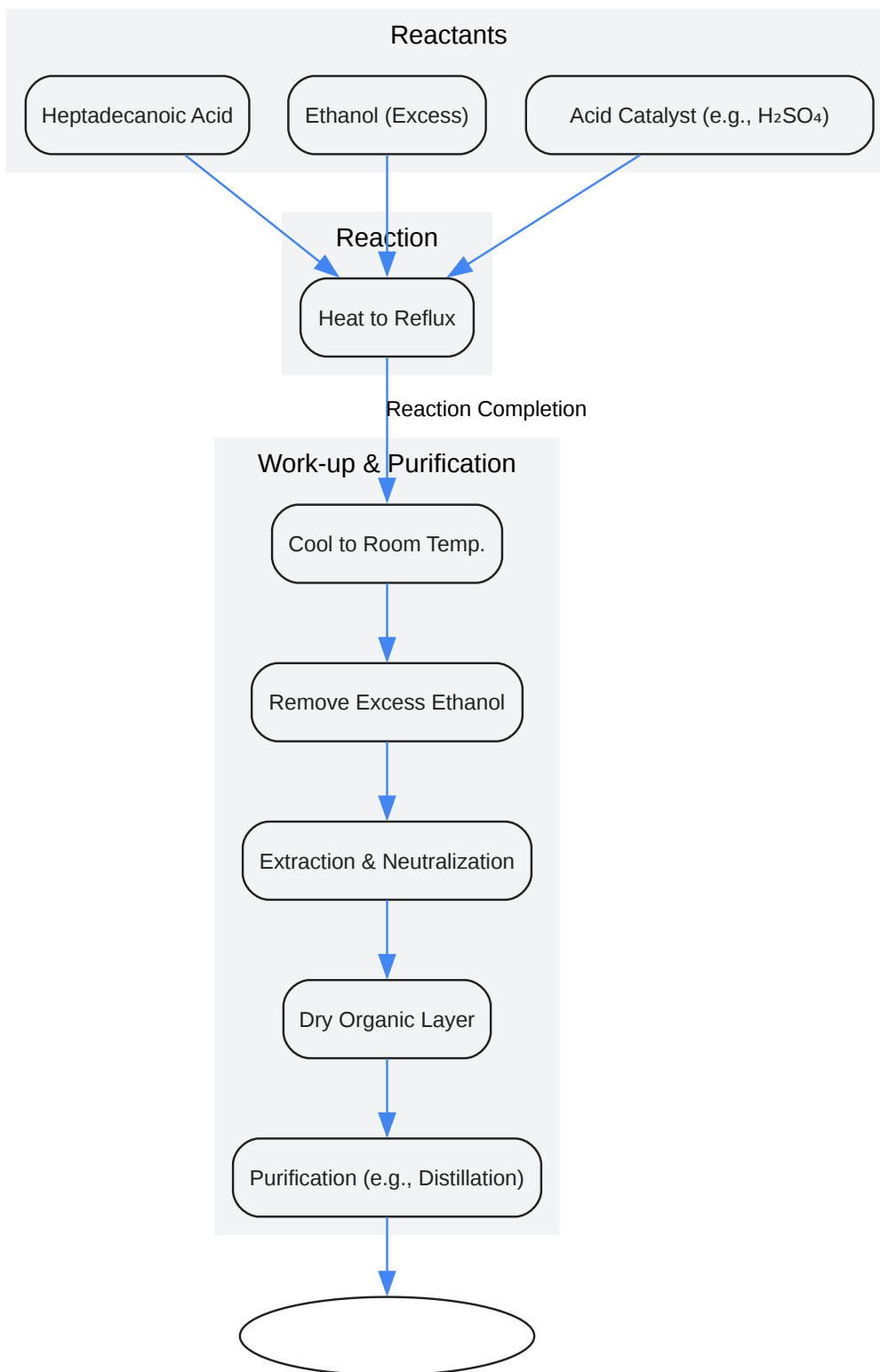
Ethyl Heptadecanoate is typically synthesized via the Fischer esterification of heptadecanoic acid with ethanol in the presence of an acid catalyst.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of **Ethyl Heptadecanoate**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptadecanoic acid (1.0 equivalent) and an excess of absolute ethanol (which also serves as the solvent).
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
- **Extraction:** Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude **Ethyl Heptadecanoate**. The product can be further purified by vacuum distillation or column chromatography if necessary.

Fischer Esterification Workflow for Ethyl Heptadecanoate Synthesis



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Caption: Fischer Esterification Workflow.

Applications in Research and Development

Ethyl Heptadecanoate serves as a crucial tool in several areas of research, most notably as an internal standard in the analysis of fatty acid ethyl esters (FAEEs).

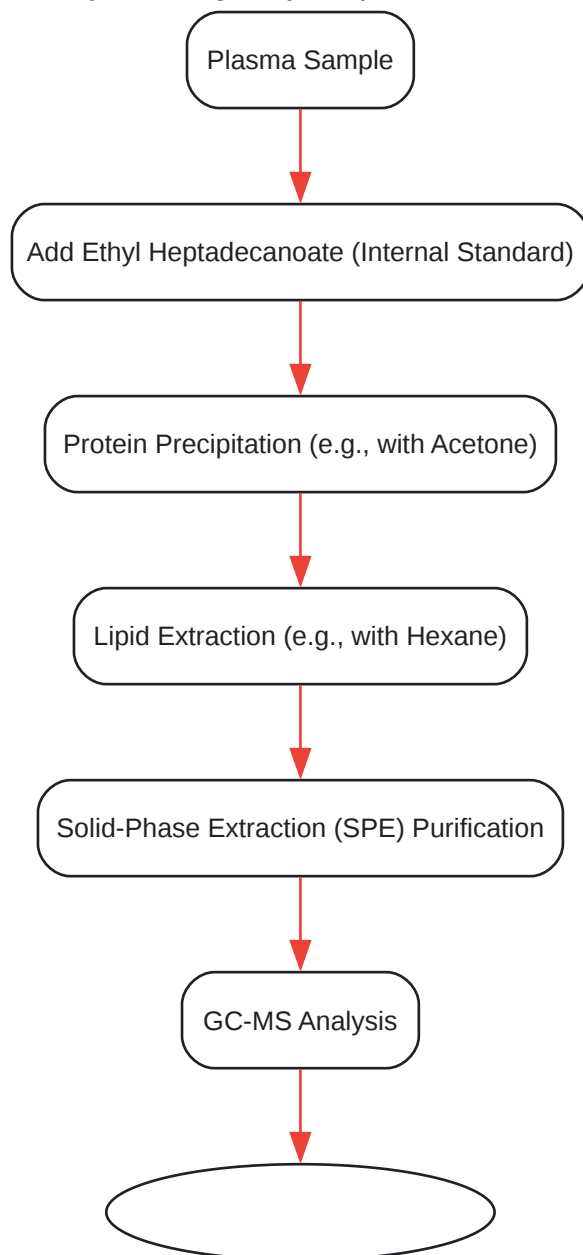
Internal Standard for GC-MS Analysis of Fatty Acid Ethyl Esters (FAEEs)

FAEEs are non-oxidative metabolites of ethanol and serve as biomarkers for alcohol consumption. Due to its structural similarity to endogenous FAEEs and its rarity in biological samples, **Ethyl Heptadecanoate** is an ideal internal standard for their quantification by GC-MS.

The following is a detailed methodology for the analysis of FAEEs in plasma samples using **Ethyl Heptadecanoate** as an internal standard.

- **Sample Preparation:** To a plasma sample (e.g., 200 μ L), add a known amount of **Ethyl Heptadecanoate** as the internal standard.
- **Protein Precipitation:** Precipitate proteins by adding a solvent such as acetone.
- **Lipid Extraction:** Perform a liquid-liquid extraction of the lipids, including FAEEs, using a non-polar solvent like hexane.
- **Solid-Phase Extraction (SPE):** Further purify the FAEEs from the lipid extract using an amino-propyl silica SPE column.
- **GC-MS Analysis:** Analyze the purified FAEE fraction by GC-MS. The quantification of each FAEE is based on the ratio of its peak area to that of the **Ethyl Heptadecanoate** internal standard.

Workflow for FAEE Analysis using Ethyl Heptadecanoate as Internal Standard



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Caption: FAEE Analysis Workflow.

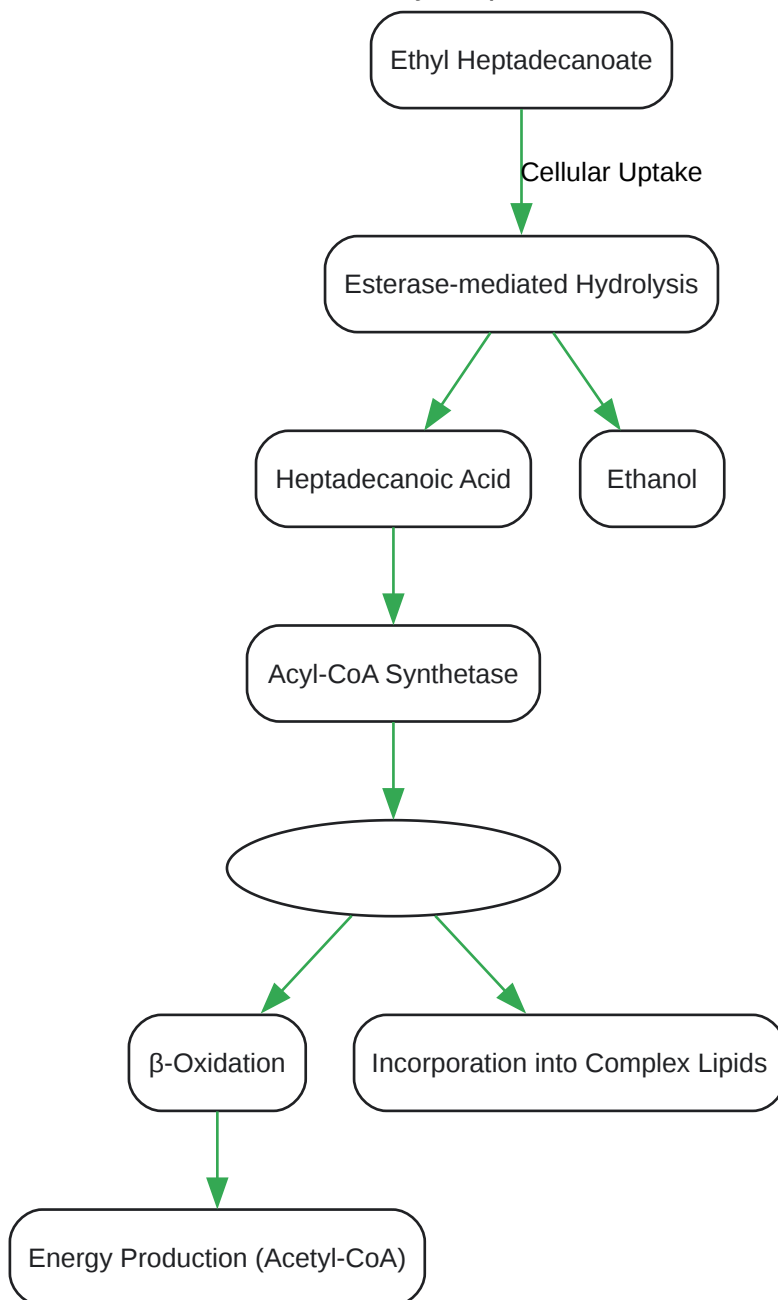
Role in Lipid Metabolism Research

Ethyl Heptadecanoate and other FAEEs are products of non-oxidative ethanol metabolism. In the body, they can be hydrolyzed by esterases to release the corresponding fatty acid

(heptadecanoic acid) and ethanol. The released fatty acid can then enter cellular metabolic pathways.

Upon entering a cell, **Ethyl Heptadecanoate** is subject to enzymatic hydrolysis. The resulting heptadecanoic acid is then activated to heptadecanoyl-CoA, which can be further metabolized.

Metabolic Fate of Ethyl Heptadecanoate



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Caption: Metabolic Fate of **Ethyl Heptadecanoate**.

Safety and Handling

Ethyl Heptadecanoate should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Ethyl Heptadecanoate is a versatile compound with significant applications in research and development. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an invaluable tool. Its primary role as an internal standard in the GC-MS quantification of FAEEs is critical for studies on alcohol metabolism and its biomarkers. Furthermore, its involvement in lipid metabolism provides a basis for its use in biochemical and physiological research. This guide provides a comprehensive technical overview to support its effective application by researchers, scientists, and drug development professionals.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Heptadecanoic acid, ethyl ester [webbook.nist.gov]
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